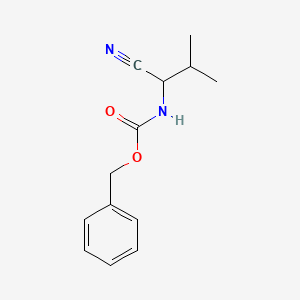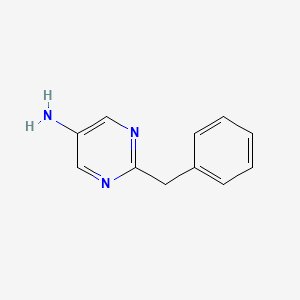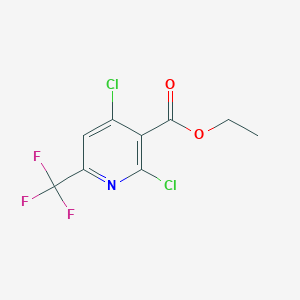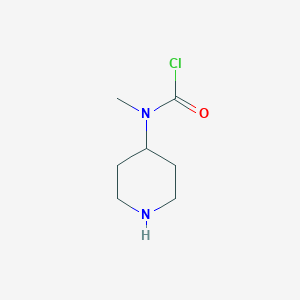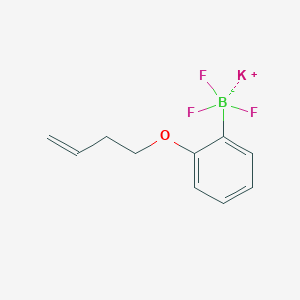
Potassium (2-(but-3-en-1-yloxy)phenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide typically involves the reaction of [2-(but-3-en-1-yloxy)phenyl]boronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the trifluoroboranuide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroboranuide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boron-containing compounds, which are valuable intermediates in organic synthesis. These products can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide involves its ability to participate in transmetalation reactions. In these reactions, the trifluoroboranuide group transfers from boron to a metal catalyst, facilitating the formation of new chemical bonds. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a key reagent .
Comparación Con Compuestos Similares
Similar Compounds
[2-(but-3-en-1-yloxy)phenyl]boronic acid: This compound is a precursor to potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide and shares similar reactivity.
Potassium trifluoroborate salts: These salts are widely used in similar reactions and offer advantages such as stability and compatibility with various reaction conditions.
Uniqueness
Potassium [2-(but-3-en-1-yloxy)phenyl]trifluoroboranuide is unique due to its specific structure, which combines the reactivity of the trifluoroboranuide group with the stability provided by the potassium ion. This makes it a versatile reagent in organic synthesis, particularly in reactions requiring high stability and reactivity .
Propiedades
Fórmula molecular |
C10H11BF3KO |
|---|---|
Peso molecular |
254.10 g/mol |
Nombre IUPAC |
potassium;(2-but-3-enoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H11BF3O.K/c1-2-3-8-15-10-7-5-4-6-9(10)11(12,13)14;/h2,4-7H,1,3,8H2;/q-1;+1 |
Clave InChI |
BTJIAKCNTKCWNX-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1OCCC=C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


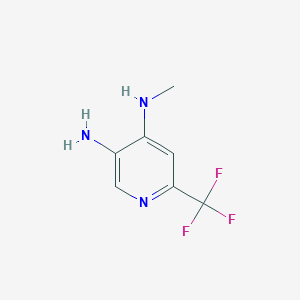
![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)

![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
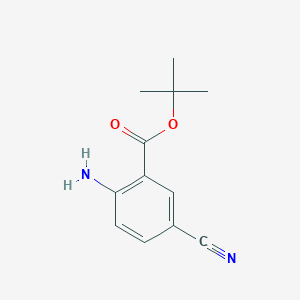
![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
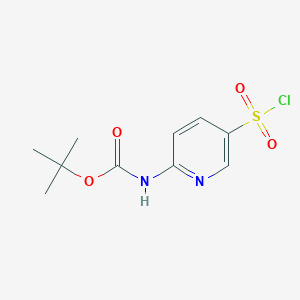
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
